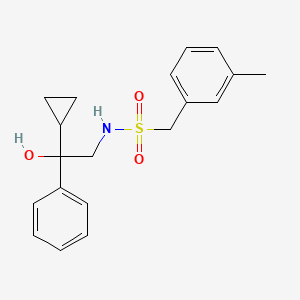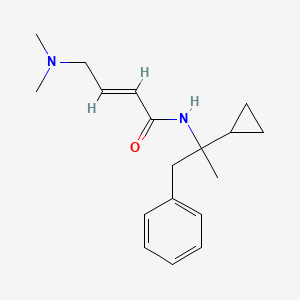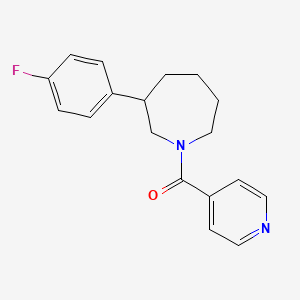
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a cyclopropyl group, a hydroxy group, and a phenyl group, making it a unique structure with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Phenyl Group Addition: The phenyl group can be added via Friedel-Crafts alkylation or acylation reactions.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group, typically through the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the cyclopropyl group.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
科学的研究の応用
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Biology: Studying its effects on biological systems and potential therapeutic benefits.
Industry: Use in the synthesis of other complex organic compounds or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(2-HYDROXY-2-PHENYLETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE: Lacks the cyclopropyl group.
N-(2-CYCLOPROPYL-2-HYDROXYETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE: Lacks the phenyl group on the ethyl chain.
Uniqueness
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE is unique due to the presence of both the cyclopropyl and phenyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-15-6-5-7-16(12-15)13-24(22,23)20-14-19(21,18-10-11-18)17-8-3-2-4-9-17/h2-9,12,18,20-21H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOHQHVHNPJCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-(((2S,4aR,6S,7R,8R,8aS)-2-(3-bromophenyl)-7,8-dihydroxyhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)phenyl)ethanone](/img/structure/B2628898.png)
![5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2628901.png)
![(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2628902.png)

![4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2628904.png)

![methyl 2-amino-4-(4-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2628909.png)
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2628912.png)
![(1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2628914.png)

![2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine](/img/structure/B2628918.png)
![2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B2628919.png)
![N-{4-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]phenyl}acetamide](/img/structure/B2628920.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B2628921.png)
